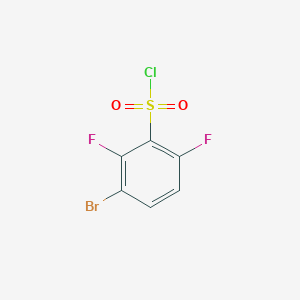

3-Bromo-2,6-difluorobenzenesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-2,6-difluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride. This compound is known for its electrophilic properties, making it a valuable reagent in various synthetic applications in organic chemistry. It is characterized by the presence of bromine, fluorine, and sulfonyl chloride groups attached to a benzene ring, which imparts unique reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,6-difluorobenzenesulfonyl chloride typically involves the halogenation of a difluorobenzene derivative followed by sulfonylation. One common method includes the reaction of 2,6-difluorobenzenesulfonyl chloride with bromine under controlled conditions to introduce the bromine atom at the 3-position .

Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation and sulfonylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling nucleophilic substitution with amines, alcohols, and thiols.

Key Reactions:

-

With Amines: Forms sulfonamides, a common reaction in drug discovery. For example, condensation with 5-bromo-2-methoxypyridin-3-amine produces substituted sulfonamides, as seen in PI3K/mTOR inhibitor synthesis .

-

With Alcohols: Generates sulfonate esters under basic conditions (e.g., NaOH), though specific examples for this isomer are not explicitly documented.

General Reaction:

C6H2BrF2SO2Cl+R-NH2→C6H2BrF2SO2NH-R+HCl

Cross-Coupling Reactions

The bromine substituent at position 3 enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.

-

Borylation: Conversion to the boronate ester via Miyaura borylation (e.g., using Pd(dppf)Cl₂, KOAc, and bis(pinacolato)diboron).

-

Suzuki Coupling: Reaction with aryl halides (e.g., bromopyridines) to form biaryl structures.

Key Intermediate:

\text{Borate ester: } \text{C}_6\text{H}_2\text{BrF}_2\text{SO}_2\text{Bpin

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that enhance biological activity.

Synthesis of Anticancer Agents

Recent studies have shown that derivatives of 3-bromo-2,6-difluorobenzenesulfonyl chloride exhibit potent anti-tumor activity. For instance, compounds derived from this sulfonyl chloride have been evaluated for their ability to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival .

| Compound | Biological Activity | Reference |

|---|---|---|

| 22c | Induces apoptosis in HCT-116 cells | |

| CRTH2 antagonists | Treats inflammatory diseases |

Inhibitors of Protein Functions

The compound has been investigated as a potential inhibitor of cytolytic proteins such as perforin, which plays a role in immune responses. Studies indicate that modifications to the sulfonamide group can enhance inhibitory effects against these proteins, suggesting therapeutic potential in autoimmune diseases .

Agrochemicals

In agricultural chemistry, this compound serves as a key building block for developing herbicides and pesticides. Its reactivity allows it to form various derivatives that can target specific pests or diseases affecting crops.

Synthesis of Herbicides

The compound's ability to undergo nucleophilic substitution reactions makes it suitable for synthesizing herbicides with selective activity against unwanted plant species while minimizing harm to crops.

Organic Synthesis

The compound is widely used in organic synthesis due to its ability to participate in various chemical reactions.

Coupling Reactions

This compound can be utilized in palladium-catalyzed coupling reactions to form complex organic molecules. For example, it has been employed in C–C bond formation reactions with indoles and other aromatic compounds .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| C–C Coupling with Indoles | 64% | PdCl₂ catalyst, Li₂CO₃ base at 140 °C |

| Nucleophilic Substitution | Variable | Depends on nucleophile used |

Development of CRTH2 Antagonists

A case study focused on the synthesis of CRTH2 antagonists demonstrated that derivatives of this compound could effectively block allergic responses in animal models. These compounds were shown to reduce inflammation associated with asthma and allergic rhinitis .

Synthesis of Antitumor Agents

Another study highlighted the synthesis of a series of sulfonamide derivatives from this compound that exhibited promising anticancer properties by inducing cell cycle arrest and apoptosis in cancer cell lines .

Wirkmechanismus

The mechanism of action of 3-Bromo-2,6-difluorobenzenesulfonyl chloride involves its role as an electrophilic reagent. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various sulfonyl derivatives. The bromine and fluorine atoms on the benzene ring can also participate in further chemical transformations, enhancing the compound’s versatility in synthetic applications.

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-4,6-difluorobenzenesulfonyl chloride

- 2,6-Difluorobenzenesulfonyl chloride

- 4-Bromo-2-fluorobenzenesulfonyl chloride

Comparison: 3-Bromo-2,6-difluorobenzenesulfonyl chloride is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and stability. Compared to its analogs, this compound offers distinct advantages in terms of selectivity and efficiency in various synthetic applications .

Biologische Aktivität

3-Bromo-2,6-difluorobenzenesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound is recognized for its ability to act as a sulfonylating agent, modifying biomolecules and potentially influencing various biological pathways.

The compound has the following chemical structure:

- Molecular Formula : C₆H₄BrClF₂O₂S

- Molecular Weight : 263.52 g/mol

The primary mechanism of action for this compound involves its reactivity as a sulfonylating agent. It reacts with nucleophiles, forming covalent bonds that can alter the structure and function of target biomolecules. This modification may influence various biological processes, including enzyme activity and protein interactions.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of sulfonamides have been shown to inhibit key signaling pathways involved in cancer cell proliferation. A notable example includes the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for tumor growth and survival .

Table 1: Summary of Antitumor Activity of Related Compounds

| Compound | Target Pathway | IC50 (nM) | Cell Line |

|---|---|---|---|

| Compound 22c | PI3Kα | 0.22 | MCF-7 |

| Compound 22c | mTOR | 23 | HCT-116 |

| 3-Bromo-2,6-DFBSC | Unknown (hypothetical) | TBD | TBD |

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Sulfonyl chlorides have been utilized in synthesizing various antibacterial agents, targeting resistant strains of bacteria by modifying penicillin-binding proteins (PBPs) and other critical enzymes .

Table 2: Antimicrobial Activity Overview

| Compound | Target Bacteria | Mechanism of Action |

|---|---|---|

| Durlobactam | Acinetobacter baumannii | Inhibition of β-lactamases |

| ETX0462 | Pseudomonas aeruginosa | Inhibition of PBPs |

| 3-Bromo-2,6-DFBSC | TBD | TBD |

Case Studies

- Sulfonamide Derivatives : A study on substituted arylsulphonamides demonstrated their efficacy as inhibitors against perforin-mediated lysis in natural killer cells. This highlights the potential for similar derivatives like this compound to influence immune responses .

- Kinase Inhibitors : Research into small molecule kinase inhibitors has shown that modifications in sulfonamide structures can lead to significant changes in their inhibitory profiles against various kinases involved in cancer progression . The implications for drug design are substantial, as structural analogs can be tailored for improved efficacy.

Eigenschaften

IUPAC Name |

3-bromo-2,6-difluorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2O2S/c7-3-1-2-4(9)6(5(3)10)13(8,11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYITVCPKVNTTNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)S(=O)(=O)Cl)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.